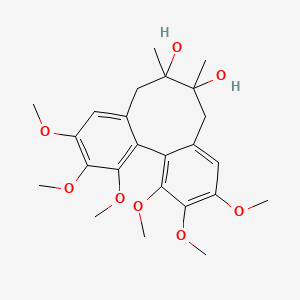

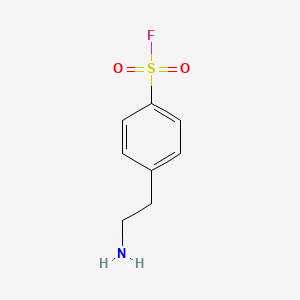

4-(2-Aminoethyl)benzenesulfonyl fluoride

概要

説明

4-(2-アミノエチル)ベンゼンスルホニルフルオリドは、水溶性で不可逆的なセリンプロテアーゼ阻害剤です。 キモトリプシン、カリクレイン、プラスミン、トロンビン、トリプシンなど、幅広いプロテアーゼを阻害する能力で知られています 。 この化合物は、その安定性と低pH値での有効性のために、生化学研究で頻繁に使用されます .

2. 製法

合成経路と反応条件

4-(2-アミノエチル)ベンゼンスルホニルフルオリドの合成は、一般的に、制御された条件下で、ベンゼンスルホニルフルオリドを2-アミノエタノールと反応させることから始まります。 反応は、ジクロロメタンなどの有機溶媒中で、分解を防ぐために低温で行われます .

工業生産方法

工業環境では、4-(2-アミノエチル)ベンゼンスルホニルフルオリドの生産は、自動化された反応器を使用した大規模合成によって行われます。反応条件は、最終生成物の高収率と純度を保証するために最適化されます。 その後、再結晶またはクロマトグラフィーなどの技術を使用して化合物を精製します .

科学的研究の応用

4-(2-アミノエチル)ベンゼンスルホニルフルオリドは、セリンプロテアーゼに対する強力な阻害効果があるため、科学研究で広く使用されています。いくつかの応用には、以下が含まれます。

作用機序

4-(2-アミノエチル)ベンゼンスルホニルフルオリドは、セリンプロテアーゼの活性部位にあるセリン残基のヒドロキシル基を共有結合的に修飾することで、その効果を発揮します。 この修飾により、安定なスルホニル酵素誘導体が生成され、プロテアーゼ活性を効果的に阻害します 。 この化合物は、特定の条件下で、チロシン、リシン、ヒスチジンなどの他の残基も標的にすることができます .

6. 類似の化合物との比較

類似の化合物

フェニルメタンスルホニルフルオリド (PMSF): 類似の阻害定数を持つ別のセリンプロテアーゼ阻害剤ですが、低pHでは安定性が低い.

ジイソプロピルフルオロホスフェート (DFP): フルオロホスホン酸エステル化合物であり、セリンプロテアーゼを阻害しますが、4-(2-アミノエチル)ベンゼンスルホニルフルオリドに比べて毒性が高い.

独自性

4-(2-アミノエチル)ベンゼンスルホニルフルオリドは、水溶液中での高い安定性と、他のセリンプロテアーゼ阻害剤に比べて毒性が低いという点で、ユニークです。 幅広いプロテアーゼを阻害する能力は、生化学および医学研究における貴重なツールとなっています .

Safety and Hazards

4-(2-Aminoethyl)benzenesulfonyl fluoride can cause severe skin burns and eye damage . It may also cause respiratory irritation . It is advised to avoid breathing its dust/fumes/gas/mist/vapours/spray . Protective clothing, gloves, and eye/face protection should be worn when handling this compound . In case of contact with skin or eyes, immediate medical attention is required .

将来の方向性

While specific future directions for 4-(2-Aminoethyl)benzenesulfonyl fluoride were not found in the search results, it continues to be used in various research contexts. For example, it has been used as a protease inhibitor in plasma samples to prevent acylated ghrelin (AG) degradation . It has also been used as a snake venom serine proteinase (SVSP) inhibitor in SVSP inhibition or AEBSF assay to test the involvement of SVSPs on the fibrinogen-clotting activity .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE typically involves the reaction of benzenesulfonyl fluoride with 2-aminoethanol under controlled conditions. The reaction is carried out in an organic solvent, such as dichloromethane, at a low temperature to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

化学反応の分析

反応の種類

4-(2-アミノエチル)ベンゼンスルホニルフルオリドは、次のようないくつかの種類の化学反応を起こします。

置換反応: 求核剤と反応してスルホニルフルオリド基を置換することができます。

一般的な試薬と条件

求核剤: 置換反応で一般的に使用される求核剤には、アミンやアルコールがあります。

加水分解条件: 加水分解は、一般的に酸性または塩基性条件下で行われます.

主な生成物

置換生成物: 求核剤に応じて、スルホンアミドまたはスルホン酸エステルなどの主要な生成物が得られます。

加水分解生成物: 加水分解の主要な生成物は、対応するスルホン酸です.

類似化合物との比較

Similar Compounds

Phenylmethanesulfonyl Fluoride (PMSF): Another serine protease inhibitor with similar inhibitory constants but less stability at low pH.

Diisopropylfluorophosphate (DFP): A fluorophosphonate compound that also inhibits serine proteases but is more toxic compared to 4-(2-AMINOETHYL)BENZENESULFONYL FLUORIDE.

Uniqueness

This compound is unique due to its high stability in aqueous solutions and low toxicity compared to other serine protease inhibitors. Its ability to inhibit a broad range of proteases makes it a valuable tool in biochemical and medical research .

特性

IUPAC Name |

4-(2-aminoethyl)benzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c9-13(11,12)8-3-1-7(2-4-8)5-6-10/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGSKVZWGBWPBTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187844 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34284-75-8 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34284-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034284758 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)Benzenesulfonyl Fluoride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB07347 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 4-(2-Aminoethyl)benzenesulfonylfluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187844 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)benzenesulfonylfluoride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F5D36L5354 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[cyclohexyl-(2,4,6-trimethylphenyl)sulfonylamino]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1219872.png)

![5-[2-(3,4-Dimethoxyphenyl)ethylamino]-2-[(2-fluorophenoxy)methyl]-4-oxazolecarbonitrile](/img/structure/B1219874.png)

![4-Amino-2-[[2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoethyl]thio]-5-pyrimidinecarboxylic acid ethyl ester](/img/structure/B1219877.png)

![2-Methyl-5-[(2-methyl-4-quinolinyl)thio]-1,3,4-thiadiazole](/img/structure/B1219880.png)

![12H-Benzo[a]-1,3-benzodioxolo[4,5-g]quinolizin-9-ol, 6,6a,11,14-tetrahydro-8-methoxy-](/img/structure/B1219882.png)

![5H-Pyrido[4,3-b]indole](/img/structure/B1219891.png)

![2,6-Ditert-butyl-4-[(3,5-ditert-butyl-4-hydroxyphenyl)sulfanylmethylsulfanyl]phenol](/img/structure/B1219892.png)